1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI)
CAS No.: 187106-20-3
Cat. No.: VC0065080
Molecular Formula: C8H13NO2
Molecular Weight: 155.197
* For research use only. Not for human or veterinary use.
![1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) - 187106-20-3](/images/no_structure.jpg)
Specification
CAS No. | 187106-20-3 |
---|---|
Molecular Formula | C8H13NO2 |
Molecular Weight | 155.197 |
IUPAC Name | (5S,9R)-9-hydroxy-1-azaspiro[4.4]nonan-2-one |
Standard InChI | InChI=1S/C8H13NO2/c10-6-2-1-4-8(6)5-3-7(11)9-8/h6,10H,1-5H2,(H,9,11)/t6-,8+/m1/s1 |
Standard InChI Key | STOJOXKVPUTMPD-SVRRBLITSA-N |
SMILES | C1CC(C2(C1)CCC(=O)N2)O |
Introduction
Chemical Identity and Basic Information
1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) is a heterocyclic organic compound featuring a spiro carbon that connects a nitrogen-containing five-membered lactam ring with a five-membered cyclopentane ring bearing a hydroxyl group. The compound is registered in chemical databases with the CAS Registry Number 187106-20-3 and has been cataloged in PubChem with the identifier CID 45098430 . The systematic IUPAC name for this compound is (5S,9R)-9-hydroxy-1-azaspiro[4.4]nonan-2-one, which precisely describes its stereochemical configuration and functional group arrangement . The compound was first registered in chemical databases in March 2010, with the most recent data update occurring in March 2025 .
Nomenclature and Identifiers
The naming convention for this compound follows standard chemical nomenclature rules for spiro compounds, where the number set [4.4] indicates the size of the two rings joined at the spiro carbon. The compound is identified through several standardized chemical identifiers:
Identifier Type | Value |
---|---|
CAS Registry Number | 187106-20-3 |
PubChem CID | 45098430 |
IUPAC Name | (5S,9R)-9-hydroxy-1-azaspiro[4.4]nonan-2-one |
InChIKey | STOJOXKVPUTMPD-SVRRBLITSA-N |
Molecular Formula | C8H13NO2 |
The stereochemical descriptors (5S,9R) indicate the absolute configuration at the two stereogenic centers in the molecule, which are critical for its three-dimensional structure and potentially for any biological activity .
Molecular Structure and Properties
The compound 1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) has a molecular formula of C8H13NO2 with a molecular weight of 155.19 g/mol . The molecular structure consists of a spiro center (quaternary carbon) that connects a γ-lactam ring (containing the nitrogen atom) and a cyclopentane ring bearing a hydroxyl group. The trans configuration refers to the stereochemical relationship between the spiro junction and the hydroxyl group on the cyclopentane ring.
Physical and Chemical Properties
The compound exhibits specific physicochemical properties based on its structural features:
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 155.19 g/mol | Computed by PubChem 2.2 |
XLogP3-AA | -0.3 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 0 | Computed by Cactvs 3.4.8.18 |
Exact Mass | 155.094628657 Da | Computed by PubChem 2.2 |
These computed properties indicate that the compound is relatively hydrophilic with a negative XLogP3-AA value of -0.3, suggesting reasonable water solubility . The presence of two hydrogen bond donors (the NH of the lactam and the OH group) and two hydrogen bond acceptors (the C=O of the lactam and the OH group) facilitates potential intermolecular interactions, which may be significant for its reactivity or biological interactions .
Stereochemistry and Conformational Analysis
The trans configuration in 1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) refers to the spatial arrangement of the hydroxyl group relative to the spiro junction. According to the stereochemical descriptors, the compound has the (5S,9R) configuration, indicating specific absolute stereochemistry at the two chiral centers .
Three-Dimensional Structure
The three-dimensional structure of this compound is characterized by the rigid spiro framework that limits conformational flexibility. The trans configuration creates a specific spatial arrangement that may influence the compound's properties and potential interactions. The rigidity of the molecule, evidenced by its zero rotatable bonds, contributes to a well-defined three-dimensional shape .
The SMILES notation, C1CC@HO, encodes the stereochemical information with the @ symbols indicating specific configurations at the chiral centers . This spatial arrangement is crucial for understanding the compound's behavior in chemical reactions and potential biological systems.
Recent research has demonstrated the application of domino radical bicyclization for synthesizing compounds containing the 1-azaspiro[4.4]nonane skeleton. This approach involves the formation and capture of alkoxyaminyl radicals . The process typically yields a mixture of diastereomers with a preference for the trans configuration, which aligns with the stereochemistry of our target compound .
In these synthetic pathways, O-benzyl oxime ethers with specific functional groups (such as brominated or iodinated aromatic rings, terminal alkynyl groups, and alkenyl moieties) serve as starting materials . The bicyclization process is initiated by reagents like 2,2'-azobisisobutyronitrile or triethylborane and promoted by Bu3SnH .
Stereoselectivity Considerations
Structural Relationships and Comparisons
The 1-azaspiro[4.4]nonane core structure places 1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) within a family of related heterocyclic compounds. Comparisons with similar structures provide context for understanding its chemical behavior and potential applications.
Comparison with Spiro[4.4]nonan-2-one
The related compound Spiro[4.4]nonan-2-one (CAS: 34177-18-9) shares the spiro[4.4]nonane skeleton but lacks the nitrogen atom in one ring and the hydroxyl substituent . With a molecular formula of C9H14O, it represents a carbon analog of our target compound . The differences in functional groups result in distinct properties:
Property | 1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) | Spiro[4.4]nonan-2-one |
---|---|---|
Molecular Formula | C8H13NO2 | C9H14O |
Molecular Weight | 155.19 g/mol | Higher (C9H14O) |
Functional Groups | Lactam, hydroxyl | Ketone |
Hydrogen Bond Donors | 2 | 0 |
Hydrogen Bond Acceptors | 2 | 1 |
These structural differences affect various properties including solubility, reactivity, and potential interactions with biological systems .
Chemical Reactivity and Stability
The presence of specific functional groups in 1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) suggests particular reactivity patterns. The lactam group (cyclic amide) is generally stable but can undergo hydrolysis under strong acidic or basic conditions. The secondary alcohol (hydroxyl group) can participate in various reactions including oxidation, esterification, and etherification.
Functional Group Reactivity
The compound contains two main functional groups with distinct reactivity profiles:
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The lactam group (cyclic amide): Generally less reactive than acyclic amides, but can undergo ring-opening reactions under specific conditions.
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The hydroxyl group: Can serve as a nucleophile in substitution reactions or undergo elimination to form an alkene.
The specific trans configuration may influence the accessibility of these functional groups to reagents, potentially affecting reaction rates and selectivity .
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